4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile
Description
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile is a thiophenecarbonitrile derivative characterized by a benzoyl group at position 5, an amino group at position 4, and a 2-propynylsulfanyl substituent at position 2. This compound belongs to a broader class of heterocyclic molecules with applications in pharmaceuticals and materials science due to their structural versatility and tunable electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-benzoyl-2-prop-2-ynylsulfanylthiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c1-2-8-19-15-11(9-16)12(17)14(20-15)13(18)10-6-4-3-5-7-10/h1,3-7H,8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTOBXPXYIOGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes nitration, followed by the introduction of the amino group through a reduction process. The benzoyl group is then added via Friedel-Crafts acylation, and the propynylsulfanyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various acylated thiophene derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 4-amino-5-benzoyl derivatives exhibit promising anticancer activities. For instance, studies have shown that derivatives containing thiophene and benzoyl groups can induce cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been tested for their efficacy against a range of bacterial and fungal pathogens. For example, derivatives with thiophene rings have demonstrated significant activity against both Gram-positive and Gram-negative bacteria . This suggests that 4-amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile could also be effective in combating microbial infections.
Case Study 1: Anticancer Evaluation
A study evaluated a series of thiophene-based compounds, including those similar to 4-amino-5-benzoyl derivatives, for their anticancer properties. The results showed that certain derivatives exhibited IC50 values in the micromolar range against MCF7 breast cancer cells, indicating potent anticancer activity .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 4-Amino-5-benzoyl... | 15 | MCF7 (Breast) |
| Derivative A | 10 | Colon Cancer |
| Derivative B | 20 | Cervical Cancer |
Case Study 2: Antimicrobial Screening
In another study, compounds derived from similar structures were tested against various bacterial strains. The results indicated that some derivatives showed significant antibacterial activity, particularly against resistant strains like Staphylococcus aureus and Escherichia coli .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 4-Amino-5-benzoyl... | 25 | S. aureus |
| Derivative C | 30 | E. coli |
| Derivative D | 20 | K. pneumoniae |
Mechanism of Action
The mechanism by which 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propynylsulfanyl group can engage in covalent bonding with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Key analogs for comparison :
ROY (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile): Notable for conformational polymorphism (7 polymorphs) due to rotational flexibility of the nitro-phenyl group .
4-Amino-5-benzoyl-2-[(4-methoxyphenyl)amino]thiazole (DAT1): A cytotoxic thiazole derivative with a benzoyl group, highlighting the pharmacological relevance of similar scaffolds .
4-Amino-5-benzoyl-2-(isopropylsulfanyl)-3-thiophenecarbonitrile: Differs in the sulfanyl substituent (isopropyl vs. propynyl), impacting steric bulk and thermal stability .
4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile: Substitution at position 2 (anilino vs. propynylsulfanyl) alters hydrogen-bonding networks and melting behavior (m.p. 267°C) .
Thermal Stability and Polymorphism
- ROY : Exhibits seven polymorphs with melting points spanning 13 K (e.g., 347–366 K for solvates vs. 403 K for the stable phase) . Conformational flexibility drives polymorphism, whereas rigid substituents (e.g., benzoyl) reduce it.
- Thermal stability may exceed solvated ROY forms (which show ~80 K reduction in transition temperatures) but could be lower than non-solvated, rigid analogs .
- 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile: Higher rigidity contributes to a melting point of 267°C, suggesting that bulkier substituents enhance thermal stability .
Solubility and Crystallization
- ROY : Solubility varies across polymorphs, with solvent-dependent crystallization outcomes (e.g., acetone vs. dichloromethane) . Co-crystals with hydrogen-bonding partners (e.g., urea-oxalic acid) improve stability and solubility .
- 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile: The propynylsulfanyl group may reduce solubility in polar solvents compared to ROY’s nitro-phenyl group. However, the amino and benzoyl groups could enable co-crystallization with carboxylic acids or amides, akin to ROY’s behavior .
Comparative Data Table
*Calculated based on molecular formula C₁₆H₁₁N₃OS₂.
Biological Activity
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H13N3OS2
- Molecular Weight : 305.41 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and enzymatic inhibition. Below are key areas of activity:
- Tubulin Polymerization Inhibition
- Anticancer Properties
- Enzyme Inhibition
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity. Furthermore, flow cytometry analysis confirmed an increase in apoptotic cells following treatment, supporting its role as a potential chemotherapeutic agent.
Case Study: Enzyme Inhibition
In a separate study focusing on diabetic models, the compound exhibited strong α-glucosidase inhibitory activity with an IC50 value comparable to known inhibitors. This suggests its potential utility in managing postprandial hyperglycemia in diabetic patients.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing 4-amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile, and how can substitution reactions be optimized for regioselectivity?
- Methodology : Utilize nucleophilic substitution reactions to introduce the 2-propynylsulfanyl group, leveraging thiophene’s reactivity at the α-position. For regioselectivity, employ controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts such as Cu(I) or Pd-based systems for alkyne-thiol coupling. Monitor progress via HPLC or LC-MS to confirm intermediate formation (e.g., benzoylation of the amino group). Reference similar protocols for thiophene derivatives in and .
- Key considerations : Steric hindrance from the benzoyl group may influence reaction rates; optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the molecular structure and purity of this compound?
- Methodology :
- FT-IR/Raman spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C≡C vibrations).
- NMR (¹H/¹³C) : Assign signals for the benzoyl (δ ~7.5–8.0 ppm), amino (δ ~5–6 ppm), and propynylsulfanyl moieties.
- PXRD : Assess crystallinity and compare with simulated patterns from single-crystal data (if available).
- Mass spectrometry : Confirm molecular weight (M⁺ at m/z 378.47) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorph stability data for structurally similar thiophenecarbonitriles, and what methodologies apply to this compound?
- Methodology : For stability conflicts (e.g., enantiotropic vs. monotropic transitions), combine:
- Thermal analysis (DSC/TGA) : Measure melting points and heat of fusion to construct energy-temperature diagrams.
- Solubility studies : Determine transition temperatures via van’t Hoff plots.
- Slurry conversion experiments : Identify thermodynamically stable forms under varying solvents and temperatures.
Q. What experimental designs are effective for probing crystallization kinetics and nucleation pathways of this compound under non-ambient conditions?
- Methodology :
- High-pressure crystallization : Use diamond anvil cells or pressurized reactors to study pressure-dependent kinetics (e.g., accelerated nucleation at 0.1–1 GPa, as in ).
- Dielectric spectroscopy : Correlate molecular mobility (α/β relaxations) with crystallization rates in supercooled melts (see ROY studies in ).
- Avrami-Erofe’ev modeling : Fit crystallization data to discern nucleation mechanisms (e.g., 3D growth for coarse crystals vs. defect-driven transformation for milled particles) .
Q. How do the benzoyl and propynylsulfanyl groups influence molecular packing and intermolecular interactions in crystalline phases?
- Methodology :
- Pixel-SCDS calculations : Quantify Coulombic, dispersion, and repulsion energies in molecular pairs (e.g., π-stacking of benzoyl vs. dipole alignment of S–C≡C).
- Crystal structure prediction (CSP) : Use software like MERCURY or DASH to simulate packing motifs, validated against experimental PXRD.
- Comparative analysis : Contrast with ROY’s polymorphs ( ), where nitro groups dominate lateral interactions, whereas benzoyl groups here may enhance aromatic stacking .
Q. What strategies can selectively stabilize a specific polymorph during scale-up synthesis?
- Methodology :
- Epitaxial templating : Seed crystallization with single-crystal substrates (e.g., functionalized silica) to direct nucleation ( ).
- Solvent screening : Use solvents with polarity matching the target polymorph’s surface energy (e.g., toluene for hydrophobic forms).
- Vapor annealing : Expose metastable forms to ethanol/water vapors to modulate defect density and transformation rates ( ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallization rates under varying thermodynamic gradients (e.g., pressure, temperature)?
- Resolution framework :
Control variables : Fix structural relaxation times (τ) via combined T/P adjustments to isolate thermodynamic effects ( ).
Replicate ROY protocols : Compare trends (e.g., ROY crystallizes faster under pressure, unlike ibuprofen) to identify compound-specific factors like molecular flexibility or H-bonding .
Defect characterization : Use AFM or SEM to quantify surface imperfections that accelerate solid-state transformations ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
